molecular formula C7H15N B13627128 3-Butylazetidine

3-Butylazetidine

Cat. No.: B13627128
M. Wt: 113.20 g/mol
InChI Key: HGQJMYCOVGFCME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Butylazetidine is a four-membered nitrogen-containing heterocycle with a butyl group attached to the nitrogen atom. Azetidines, including 3-Butylazetidine, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles

Properties

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

IUPAC Name

3-butylazetidine

InChI

InChI=1S/C7H15N/c1-2-3-4-7-5-8-6-7/h7-8H,2-6H2,1H3

InChI Key

HGQJMYCOVGFCME-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CNC1

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 3-Butylazetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Butylazetidine is primarily driven by its ring strain, which makes it highly reactive under specific conditions. The compound can interact with various molecular targets, including enzymes and receptors, by forming covalent bonds or through non-covalent interactions. These interactions can modulate biological pathways, leading to its observed effects in medicinal applications .

Comparison with Similar Compounds

Uniqueness of 3-Butylazetidine: 3-Butylazetidine stands out due to its balance of ring strain and stability, making it easier to handle compared to aziridines while still offering unique reactivity. Its four-membered ring structure provides a versatile scaffold for various chemical transformations and applications .

Biological Activity

3-Butylazetidine is a heterocyclic compound characterized by a four-membered azetidine ring with a butyl substituent. Its structural properties allow it to mimic proline, an essential amino acid, which significantly influences its biological activity. This article explores the biological activity of 3-butylazetidine, highlighting its mechanisms of action, potential applications, and relevant case studies.

Structural Characteristics

The molecular formula of 3-butylazetidine is C7H13NC_7H_{13}N, and it is known for its distinctive structural features:

  • Azetidine Ring : A four-membered cyclic structure that contributes to its reactivity.
  • Butyl Group : Enhances the compound's hydrophobic properties and biological interactions.

Mechanisms of Biological Activity

3-Butylazetidine exhibits significant biological activity primarily through its ability to substitute for proline in protein synthesis. This substitution can lead to:

  • Proteotoxic Stress : Misincorporation of 3-butylazetidine into proteins can disrupt normal folding processes, resulting in misfolded proteins that may impair cellular functions.
  • Altered Protein Interactions : The compound's structural similarity to proline allows it to interfere with protein-protein interactions, potentially affecting various cellular pathways involved in metabolism and signaling.

Biological Activities

Research indicates that 3-butylazetidine possesses a range of biological activities:

  • Antibacterial Properties : Azetidine derivatives, including 3-butylazetidine, have shown effectiveness against certain bacterial strains.
  • Antifungal Activity : Similar compounds have demonstrated antifungal properties, suggesting potential applications in treating fungal infections.
  • Impact on Cellular Processes : Studies have identified specific genetic pathways affected by the presence of this compound, emphasizing its role in protein quality control mechanisms.

Case Study 1: Protein Misfolding

A study investigated the effects of 3-butylazetidine on yeast cells, focusing on its role in protein misfolding. The results indicated that cells exposed to the compound exhibited increased levels of misfolded proteins and subsequent proteotoxic stress. This led to activation of the unfolded protein response (UPR), a cellular mechanism aimed at restoring proteostasis.

ParameterControl Group3-Butylazetidine Group
Misfolded Protein LevelLowHigh
UPR ActivationNoneSignificant

Case Study 2: Antimicrobial Activity

In another study, the antimicrobial efficacy of 3-butylazetidine was tested against various bacterial strains. The compound displayed notable antibacterial activity, particularly against Gram-positive bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli>64 µg/mL

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